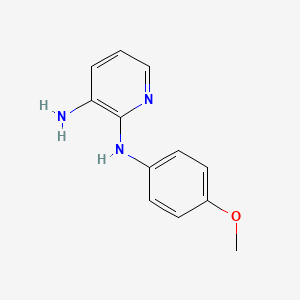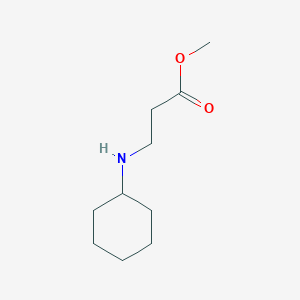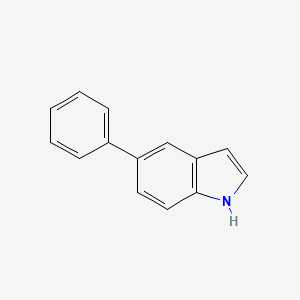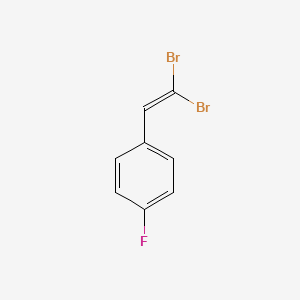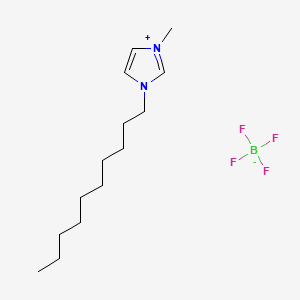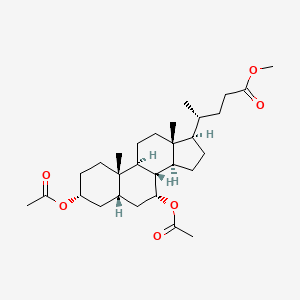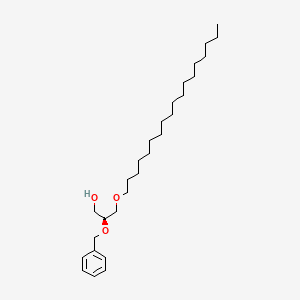
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-
Übersicht
Beschreibung
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- is a chemical compound utilized in scientific research. It exhibits perplexing properties and varied applications, making it a valuable asset for studying diverse phenomena. The molecular formula of this compound is C28H50O3 .
Molecular Structure Analysis
The molecular structure of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- can be represented by the formula C28H50O3 . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- include its molecular formula C28H50O3 . Further details about its physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodologies
Ammonolysis of Epoxides
Research into the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol led to the synthesis of 1-phenyl-1-amino-2,3-propanediol and its derivatives, showcasing a method for obtaining amino-alcohols, which are valuable in chemical synthesis and pharmaceutical applications (Suami, Tetsuo et al., 1956).
Enantioselective Synthesis
The use of Saccharomyces cerevisiae reductase demonstrated high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the importance of microbial reductases in achieving enantiopure compounds for pharmaceutical purposes (Y. Choi et al., 2010).
Enantioselective Resolutions and Catalysis
Lipase-Catalyzed Resolutions
Studies on the resolution of 1-phenoxy-, 1-phenylmethoxy-, and 1-(2-phenylethoxy)-2-propanol and their butanoates using lipase B from Candida antarctica show high enantiomer ratios, indicating the potential of enzymatic methods for obtaining enantiomerically pure compounds (B. H. Hoff et al., 1996).
Eigenschaften
IUPAC Name |
(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFKOIVNVRTPE-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468491 | |
| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
CAS RN |
80707-93-3 | |
| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

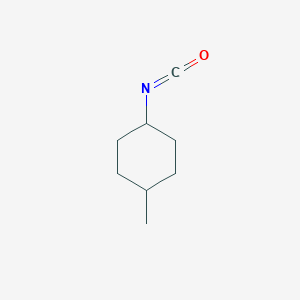
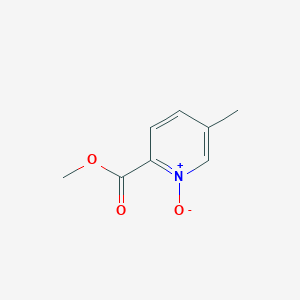
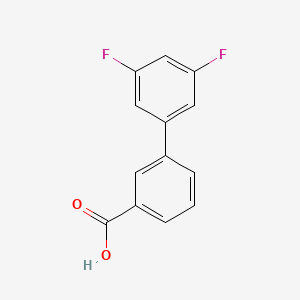
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
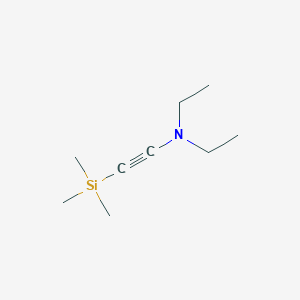
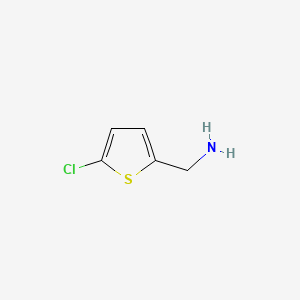
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)
